Cinoxate

描述

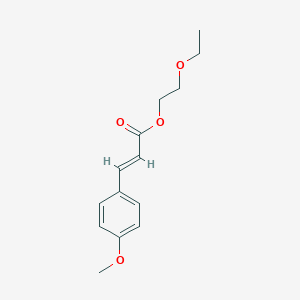

Structure

3D Structure

属性

IUPAC Name |

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDKPGRTAQVGFQ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101167513 | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index] | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 212 °F (NTP, 1992) | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00034 [mmHg] | |

| Record name | Cinoxate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Viscous liquid, may have slight yellow tinge | |

CAS No. |

104-28-9, 83834-60-0 | |

| Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20357 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83834-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinoxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinoxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5437O7N5BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Solidifies below -25 °C | |

| Record name | CINOXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxate, with the IUPAC name 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] As a member of the cinnamate (B1238496) class of compounds, its primary function is to absorb incident ultraviolet (UV) radiation, thereby protecting the skin from sun damage.[3][4] While its use has diminished in favor of broader-spectrum and more photostable agents, a thorough understanding of its physicochemical properties remains crucial for researchers in dermatology, cosmetology, and drug development.[3] This guide provides a comprehensive technical overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action and potential biological interactions.

Chemical and Physical Properties

This compound is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

| CAS Number | 104-28-9 | |

| Chemical Formula | C₁₄H₁₈O₄ | |

| Molecular Weight | 250.29 g/mol | |

| Canonical SMILES | CCOCCOC(=O)C=Cc1ccc(OC)cc1 | |

| InChI Key | CMDKPGRTAQVGFQ-RMKNXTFCSA-N |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for formulation development, stability testing, and understanding its behavior in biological systems.

| Property | Value | Source |

| Melting Point | -25 °C | |

| Boiling Point | 184-187 °C at 2 mmHg | |

| Density | 1.102 g/cm³ at 25 °C | |

| Solubility in Water | Insoluble (practically insoluble, ~0.05%) | |

| Solubility in Organic Solvents | Miscible with alcohols, esters, and vegetable oils | |

| logP (Octanol/Water) | 2.35 - 2.65 (estimated) | |

| pKa (Predicted) | ~13.5 (of the conjugate acid, estimated for the ester carbonyl) | |

| UV Absorption Maximum (λmax) | 289 nm, 306 nm | |

| Molar Absorptivity (ε) | 19,400 L mol⁻¹ cm⁻¹ at 306 nm | |

| UV Absorption Range | 270 - 328 nm |

Note on pKa: As an ester, this compound does not have a readily ionizable proton in the typical physiological pH range. The predicted pKa refers to the protonation of the carbonyl oxygen of the ester group, which is a very weak base. This value is estimated based on the pKa of similar ester compounds and is not practically relevant for most formulation or biological considerations.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Synthesis of this compound

This compound is synthesized via the esterification of p-methoxycinnamic acid with 2-ethoxyethanol (B86334).

-

Reactants: p-Methoxycinnamic acid and 2-ethoxyethanol.

-

Catalyst: A strong acid catalyst, such as sulfuric acid.

-

Procedure:

-

Combine equimolar amounts of p-methoxycinnamic acid and 2-ethoxyethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

-

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of logP.

-

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Separatory funnels

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound in n-octanol of a known concentration.

-

Add a known volume of the this compound stock solution to a separatory funnel containing a known volume of PBS.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect the n-octanol and aqueous (PBS) layers into separate containers.

-

Measure the concentration of this compound in each phase using UV-Vis spectrophotometry at its λmax. A calibration curve for this compound in each solvent should be prepared beforehand.

-

Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

-

UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for determining the UV absorption spectrum and λmax of this compound.

-

Materials and Equipment:

-

UV-Vis Spectrophotometer (double-beam or diode array)

-

Quartz cuvettes (1 cm path length)

-

This compound standard

-

Solvent: 95% Ethanol or Isopropanol (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 25 mg of this compound standard. Quantitatively transfer the standard to a 250 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of approximately 100 µg/mL.

-

Working Solution Preparation: From the stock solution, prepare a working solution with a concentration expected to yield an absorbance between 0.5 and 1.0 at its λmax (e.g., a 1:10 dilution of the stock solution).

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.

-

Use the chosen solvent as the blank reference.

-

Record the absorbance spectrum of the working solution.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) at λmax.

-

-

Chemical Reactivity and Stability

Hydrolysis

Under acidic or alkaline conditions, this compound can undergo hydrolysis to yield p-methoxycinnamic acid and 2-ethoxyethanol. This is a critical consideration for formulation stability at extreme pH values.

Photodegradation

Like other cinnamate-based UV filters, the primary photodegradation pathway for this compound is trans-cis isomerization upon absorption of UV radiation. The trans-isomer is the more effective UVB absorber; its conversion to the cis-isomer reduces the overall efficacy of the sunscreen formulation. Further degradation can lead to the formation of various photoproducts, which can be identified using techniques such as HPLC-MS/MS.

Mechanism of Action and Biological Interactions

UV Absorption

The primary function of this compound as a sunscreen agent is its ability to absorb UVB radiation. The p-methoxycinnamate chromophore in the molecule contains a system of conjugated double bonds that absorb high-energy photons. Upon absorption, the molecule is promoted to an excited electronic state. It then dissipates this energy primarily through non-radiative pathways, such as isomerization and conversion to heat, before it can cause damage to skin cells.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Recent research has identified this compound as a peroxisome proliferator-activated receptor γ (PPARγ) agonist with a Ki value of 18.0 μM. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation in the skin. The activation of PPARγ by this compound has been shown to elicit an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation. Furthermore, this compound has been observed to upregulate the transcription of genes encoding for lipid metabolic enzymes in normal human epidermal keratinocytes. This interaction with a key signaling pathway in the skin represents a significant aspect of this compound's biological activity beyond its UV-filtering properties and warrants further investigation for its potential implications in dermatology and endocrinology.

Conclusion

This compound possesses well-defined physicochemical properties that have historically made it a viable UVB filter. Its synthesis and analysis can be achieved through standard organic chemistry and analytical techniques. While its efficacy as a sunscreen agent is limited by its narrow absorption spectrum and potential for photodegradation, recent discoveries of its interaction with the PPARγ signaling pathway open new avenues for research into its biological effects. This technical guide provides a foundational resource for professionals engaged in the study and application of this compound, encouraging further exploration into its chemical and biological profiles.

References

An In-depth Technical Guide to the UV Absorption Spectrum and Molar Absorptivity of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ultraviolet (UV) absorption characteristics of Cinoxate, an organic compound historically utilized as a UVB filter in sunscreen formulations. This document outlines its core mechanism of UV absorption, presents key spectroscopic data in a structured format, and offers a comprehensive experimental protocol for its analysis.

Core Mechanism of UV Absorption

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, functions as a chemical sunscreen agent by absorbing UV radiation, thereby reducing its penetration through the epidermis.[1] The efficacy of this compound is rooted in its molecular structure, specifically the presence of a p-methoxycinnamate chromophore. This system of conjugated double bonds is adept at absorbing high-energy photons within the UVB range (290-320 nm) of the electromagnetic spectrum.[1][2]

The process of UV absorption and energy dissipation can be summarized as follows:

-

Photon Absorption: The this compound molecule in its ground state absorbs a UV photon.[1]

-

Electronic Excitation: The energy from the photon excites electrons within the conjugated system, promoting them to a higher-energy, unstable excited state.[1]

-

Energy Dissipation: The molecule rapidly returns to its ground state. The absorbed energy is released as less harmful, lower-energy infrared radiation, which is perceived as heat. This efficient cycle of absorption and dissipation allows this compound to convert potentially damaging UV radiation into a more benign form of energy.

Quantitative Spectroscopic Data

The efficacy of a UV filter is primarily defined by its absorption spectrum and its molar absorptivity (also known as the molar extinction coefficient, ε), which indicates how strongly a chemical species absorbs light at a given wavelength. The following table summarizes the key quantitative parameters for this compound based on available data.

| Parameter | Value | Solvent | Reference |

| UV Absorption Range | 270 - 328 nm | Not Specified | |

| Peak Absorption (λmax) | 306 nm | Not Specified | |

| Molar Absorptivity (ε) at λmax | 19,400 L·mol⁻¹·cm⁻¹ | Not Specified | |

| Alternative Peak Absorption (λmax) | 289 nm | Not Specified |

Note: Molar extinction coefficients can vary based on the solvent used for measurement.

Experimental Protocols

This section provides a detailed methodology for the spectroscopic analysis of this compound to determine its UV absorption spectrum and molar absorptivity.

Objective: To measure the absorbance of this compound across the UV spectrum (typically 250-400 nm) to identify its wavelength of maximum absorbance (λmax) and calculate its molar absorptivity (ε).

Materials and Apparatus:

-

This compound reference standard

-

Spectrophotometric grade solvent (e.g., 95% Ethanol or Methanol)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks (e.g., 100 mL, 250 mL)

-

Pipettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Quantitatively transfer the standard to a 250 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., 95% Ethanol) to create a stock solution with a concentration of approximately 100 µg/mL.

-

-

Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to obtain a range of concentrations (e.g., 1.0 µg/mL to 50 µg/mL). These solutions will be used to construct a calibration curve.

-

-

Spectrophotometric Analysis:

-

Set the UV-Vis spectrophotometer to scan a wavelength range from 250 nm to 400 nm.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working standard solution across the specified wavelength range.

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectra.

-

-

Data Analysis and Calculation of Molar Absorptivity:

-

Calibration Curve: Plot a graph of the absorbance at λmax versus the concentration of the this compound working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linearity is indicated by an r² value ≥ 0.999.

-

Molar Absorptivity (ε) Calculation: The molar absorptivity can be calculated from the Beer-Lambert law (A = εbc), where:

-

A is the absorbance

-

ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the molar concentration of the solution (mol/L)

-

-

The slope of the calibration curve (m) is equal to εb. Since b is 1 cm, the slope of the line is the molar absorptivity in L·µg⁻¹·cm⁻¹. To convert this to the standard units of L·mol⁻¹·cm⁻¹, multiply the slope by the molar mass of this compound (250.29 g/mol ).

-

Visual Representations

The following diagrams illustrate the mechanism of UV absorption and the experimental workflow for spectroscopic analysis.

Caption: Mechanism of UV energy absorption and dissipation by this compound.

Caption: Experimental workflow for determining UV absorption spectrum and molar absorptivity.

References

The Fading Sunscreen Filter: A Technical History of Cinoxate in Dermatological Formulations

For Researchers, Scientists, and Drug Development Professionals

Once a component in the arsenal (B13267) of sun protection, the organic UVB filter Cinoxate (2-ethoxyethyl p-methoxycinnamate) has largely receded from modern sunscreen formulations. This technical guide delves into the historical application of this compound, examining its chemical properties, efficacy, and the factors that led to its obsolescence. Through a review of available scientific literature, this document provides a comprehensive overview for researchers and professionals in the field of dermatology and cosmetic science.

Chemical and Physical Properties

This compound, an ester of methoxycinnamic acid and 2-ethoxyethanol, was developed as a chemical sunscreen agent designed to absorb ultraviolet B (UVB) radiation.[1] Its primary function was to convert this absorbed energy into less harmful infrared radiation (heat), thereby protecting the skin from the damaging effects of the sun.[1]

| Property | Value | Reference |

| Chemical Name | 2-ethoxyethyl p-methoxycinnamate | [2] |

| CAS Number | 104-28-9 | [2] |

| Molecular Formula | C₁₄H₁₈O₄ | [2] |

| Molar Mass | 250.29 g/mol | [2] |

| Appearance | Slightly yellow viscous liquid | [1] |

| UV Absorption Max (λmax) | 289 nm (UVB) | [3] |

| Regulatory Status (US) | Approved up to 3% concentration | [1] |

| Regulatory Status (EU) | Not approved for use in sunscreens | [1] |

Efficacy and Performance

This compound's efficacy as a UVB filter is considered weak by modern standards.[3] Its UV absorption is confined to the UVB spectrum, offering no protection against UVA radiation, a significant contributor to photoaging and skin cancer.[3]

Sun Protection Factor (SPF) Contribution

Numerous studies have demonstrated this compound's minimal contribution to the Sun Protection Factor (SPF) of a formulation, even at its maximum approved concentration of 3%.[3]

| Formulation | This compound Concentration | Other UV Filters | Measured SPF | This compound's Estimated SPF Contribution | Reference |

| Lip Balm | 2% | None | 2 | ~2 | [3] |

| Combination Lotion | 3% | 5% Homosalate | 8 | Statistically insignificant | [3] |

| Lip Balm | 3% | 7% Padimate O | 15 | 1-2 | [3] |

| Monotherapy | 3% | None | 2.5 | 2.5 | [3] |

Photostability

A significant drawback of this compound, and other cinnamate-based filters, is its susceptibility to photodegradation.[3][4] Upon exposure to UV radiation, this compound can undergo trans-cis isomerization, converting the more effective trans isomer into the less effective cis isomer, thereby reducing the overall efficacy of the sunscreen.[4] This degradation necessitates frequent reapplication to maintain protection.[3]

Experimental Protocols

Synthesis of Cinnamate (B1238496) Esters (General Overview)

-

Diazotization and Heck-type Coupling: This process can start with the diazotization of p-anisidine, followed by a reaction with an acrylate (B77674) ester in the presence of a palladium catalyst.[5]

-

Claisen Condensation: This involves the condensation of an aldehyde (anisaldehyde) with an acetate (B1210297) ester.[6]

-

Transesterification: An existing ester of p-methoxycinnamic acid is reacted with the desired alcohol (in this case, 2-ethoxyethanol) in the presence of a catalyst.[6]

-

Enzymatic Esterification: A more modern, "green" chemistry approach utilizes lipases to catalyze the esterification of p-methoxycinnamic acid with the corresponding alcohol.[7]

General synthetic pathways to cinnamate esters.

Quantification of this compound in Cosmetic Formulations (HPLC-UV Method)

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard approach for the accurate quantification of this compound in complex matrices like creams and lotions.[8]

References

- 1. [PDF] An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry | Semantic Scholar [semanticscholar.org]

- 2. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism and Disposition of 2-Ethylhexyl-p-methoxycinnamate Following Oral Gavage and Dermal Exposure in Harlan Sprague Dawley Rats and B6C3F1/N Mice and in Hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. EP0511205A1 - Process for producing 2-ethylhexyl-p-methoxycinnamate. - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Navigating the Regulatory Landscape of Cinoxate: A Technical Guide for Researchers

An In-depth Examination of the FDA and EMA Regulatory Status, Physicochemical Properties, and Efficacy of the UVB Filter Cinoxate

For researchers, scientists, and drug development professionals vested in the field of dermatological sciences and photoprotection, a comprehensive understanding of the regulatory and technical profiles of sunscreen active ingredients is paramount. This technical guide provides a detailed analysis of this compound, a cinnamate-based organic UVB filter. We will explore its current regulatory standing with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), present its key physicochemical and performance data, and outline relevant experimental protocols for its analysis and evaluation.

Executive Summary of Regulatory Status

This compound's regulatory status presents a bifurcated picture between the United States and the European Union. In the U.S., it is an approved over-the-counter (OTC) sunscreen ingredient, albeit one that is now under scrutiny due to a lack of comprehensive safety data. Conversely, the EU does not permit its use as a UV filter in sunscreen products. This divergence underscores the differing regulatory philosophies and data requirements of these two major bodies.

| Regulatory Body | Status | Key Provisions |

| FDA (U.S.) | Approved as an OTC sunscreen active ingredient | - Permitted at concentrations up to 3%.[1] - Not designated as "Generally Recognized as Safe and Effective" (GRASE) due to insufficient safety data.[2] - One of 12 sunscreen ingredients for which the FDA has requested additional safety data, including dermal absorption and endocrine disruption studies.[2] |

| EMA (EU) | Not approved for use as a UV filter in sunscreens | - Not listed in Annex VI of the EU Cosmetics Regulation (EC) No 1223/2009, which contains the list of permitted UV filters.[1] - May be used in cosmetic products for the purpose of protecting the product formulation from UV degradation.[1] |

Physicochemical and Spectroscopic Properties of this compound

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic ester.[3] Its function as a UVB filter is intrinsically linked to its molecular structure, which allows for the absorption of energy from ultraviolet radiation.

| Property | Value | Reference |

| Chemical Name | 2-ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [4] |

| CAS Number | 104-28-9 | [3] |

| Molecular Formula | C14H18O4 | [4] |

| Molar Mass | 250.29 g/mol | [4] |

| Appearance | Viscous, clear to pale yellow liquid | [4] |

| Solubility | Practically insoluble in water (~0.05%); miscible with alcohols and esters | [3][4] |

| UV Absorption Range | 270 - 328 nm | [4] |

| Peak Absorbance (λmax) | ~289 nm | [1][5] |

| Molar Absorptivity (ε) | 19,400 at 306 nm | [4] |

Efficacy and Performance as a UVB Filter

This compound's primary function is to absorb UVB radiation, thereby preventing it from penetrating the epidermis. However, its efficacy is considered weak compared to more modern UV filters.

| Performance Metric | Finding | Reference |

| UVB Protection | Provides UVB protection with a peak absorption at approximately 289 nm. | [1][5] |

| UVA Protection | Offers no protection against UVA radiation. | [1][5] |

| SPF Contribution | At the maximum approved concentration of 3%, it contributes only 1-2 SPF units. | [1] |

| Photostability | As a cinnamate (B1238496) ester, it is susceptible to photodegradation (trans-cis isomerization) upon UV exposure, leading to a loss of efficacy over time. | [1] |

A comparative analysis highlights this compound's limitations. For instance, a 1999 FDA monograph test of a 3% this compound monotherapy achieved a maximum SPF of only 2.5.[1] In a 1995 study of a lip balm with 3% this compound and 7% Padimate O, the this compound was found to contribute only 1-2 SPF units to the total protection.[1]

Experimental Protocols

A variety of standardized methods are employed to analyze the concentration, efficacy, and safety of sunscreen ingredients like this compound. Below are detailed overviews of key experimental protocols.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is used for the accurate determination of this compound concentration in a cosmetic formulation.[6]

-

Principle: Reversed-phase HPLC separates this compound from other components in the formulation matrix. The separated this compound is then detected and quantified by a UV detector at its maximum absorption wavelength.[6]

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 stationary phase column

-

Analytical balance, volumetric flasks, pipettes, syringes, and syringe filters[6]

-

-

Reagents:

-

This compound reference standard

-

HPLC-grade methanol (B129727), acetonitrile, and water[6]

-

-

Procedure:

-

Standard Preparation: A series of standard solutions of this compound are prepared at known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: A known weight of the sunscreen product is dissolved in a solvent and sonicated to ensure even dispersion. The solution is then centrifuged and filtered to remove undissolved excipients.

-

Chromatography: The prepared standard and sample solutions are injected into the HPLC system. A mobile phase, typically a mixture of methanol and water, is used to elute the components.[6]

-

Detection: The UV detector is set to the λmax of this compound for detection.

-

Quantification: A calibration curve is generated by plotting the peak areas of the standard solutions against their concentrations. The concentration of this compound in the sample is determined from this curve.[6]

-

In Vitro Sun Protection Factor (SPF) and Photostability Testing (ISO 24443)

This protocol assesses a sunscreen's efficacy and its ability to maintain that efficacy after UV exposure.

-

Principle: The UV absorbance of a thin film of the sunscreen product applied to a substrate is measured before and after a controlled dose of UV radiation.[7][8]

-

Instrumentation and Materials:

-

UV spectrophotometer with an integrating sphere

-

Solar simulator (UV source)

-

Roughened polymethylmethacrylate (PMMA) plates[8]

-

-

Procedure:

-

Sample Application: A precise amount of the sunscreen (e.g., 1.3 mg/cm²) is applied evenly onto the PMMA plate.[9]

-

Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured from 290 to 400 nm.[9]

-

UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator to simulate sun exposure.[9]

-

Post-Irradiation Absorbance Measurement: The UV absorbance is measured again after irradiation.[9]

-

Data Analysis: The change in the absorbance spectrum is used to calculate the photostability. The SPF and UVA protection factor (UVA-PF) can also be calculated from the absorbance data.[8]

-

In Vivo Dermal Absorption: Maximal Usage Trial (MUsT)

The FDA has requested data from MUsTs to assess the systemic absorption of sunscreen ingredients, including this compound.[5]

-

Principle: A MUsT is a clinical pharmacokinetic trial designed to evaluate systemic exposure to a topically applied drug under conditions of maximal use.[5][10]

-

Study Design:

-

Subjects: Healthy volunteers with intact skin.[11] The study population should be representative of those who will use the product.[12]

-

Formulation: The trial should test multiple formulations, including those designed to maximize absorption, at the highest proposed concentration of the active ingredient.[11]

-

Application: The sunscreen is applied to a large body surface area (e.g., 75%) at the maximum recommended dose and frequency (e.g., 4 times a day) for a duration sufficient to reach steady-state plasma concentrations.[11][13]

-

Sample Collection: Multiple blood samples are collected over a set period (e.g., 7 days) to determine the plasma concentration of the active ingredient.[13]

-

-

Bioanalytical Method:

-

A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), is used to quantify the concentration of the sunscreen ingredient in plasma.

-

The method must be sensitive enough to detect concentrations at or below the FDA's threshold of concern (0.5 ng/mL).[5]

-

Endocrine Disruptor Screening

To address concerns about potential endocrine activity, a battery of in vitro and in vivo assays, such as those in the EPA's Endocrine Disruptor Screening Program (EDSP) Tier 1, would be required.[4][14]

-

Estrogen Receptor (ER) Binding Assay (e.g., OECD 493):

-

Uterotrophic Bioassay in Rodents (e.g., OECD 440):

Visualizing Mechanisms and Processes

To further elucidate the technical aspects of this compound, the following diagrams illustrate its mechanism of action and the regulatory pathways governing its use.

References

- 1. oecd.org [oecd.org]

- 2. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer [mdpi.com]

- 3. epa.gov [epa.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. fda.gov [fda.gov]

- 6. Navigating the FDA’s Regulatory Path for Sunscreen - Center Forward [center-forward.org]

- 7. oecd.org [oecd.org]

- 8. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity - Overton [app.overton.io]

- 9. benchchem.com [benchchem.com]

- 10. Maximal Usage Trial: An Overview of the Design of Systemic Bioavailability Trial for Topical Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. epa.gov [epa.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

Cinoxate: A Comprehensive Technical Review of its Role as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent scientific investigations have identified Cinoxate, a compound previously utilized as an ultraviolet (UV) filter in sunscreens, as a novel agonist for the peroxisome proliferator-activated receptor γ (PPARγ). This discovery positions this compound as a molecule of interest for research into metabolic regulation, adipogenesis, and other PPARγ-mediated physiological and pathological processes. This technical guide provides an in-depth analysis of the existing research, presenting key quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways to support further investigation and potential therapeutic development.

Introduction to this compound and PPARγ

This compound, chemically known as 2-ethoxyethyl p-methoxycinnamate, has been identified as a hypertrophic peroxisome proliferator activating receptor γ (PPARγ) agonist.[1] PPARγ is a ligand-activated nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPARγ leads to the transcription of a suite of genes involved in these metabolic processes. The identification of this compound as a PPARγ agonist opens new avenues for studying the downstream effects of PPARγ activation and exploring its potential as a chemical probe or a lead compound in drug discovery.

Quantitative Data Summary

The primary quantitative measure of this compound's binding affinity for PPARγ is its inhibitor constant (Ki). This value provides a standardized measure of how tightly a ligand binds to a receptor.

| Compound | Receptor | Parameter | Value (μM) | Reference |

| This compound | PPARγ | Ki | 18.0 | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize this compound as a PPARγ agonist.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is a highly sensitive method used to quantify the binding affinity of a test compound to a target receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the PPARγ ligand-binding domain (LBD).

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD and a fluorescently labeled synthetic ligand (tracer). A test compound that binds to the PPARγ LBD will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled pan-PPAR ligand (tracer)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a mixture of GST-PPARγ-LBD and the terbium-labeled anti-GST antibody. Prepare a solution of the fluorescent tracer.

-

Assay Reaction: To each well of the microplate, add the this compound dilutions. Add the GST-PPARγ-LBD/antibody mixture to all wells. Add the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the time-resolved fluorescence at two wavelengths (e.g., donor emission at ~495 nm and acceptor emission at ~520 nm) using a suitable plate reader.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the tracer binding). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the tracer.

Adipogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)

This cell-based assay is used to assess the biological activity of a compound in promoting the differentiation of stem cells into adipocytes (fat cells), a process regulated by PPARγ.

Objective: To evaluate the ability of this compound to induce adipogenesis in hMSCs.

Principle: hMSCs are multipotent cells that can differentiate into various cell lineages, including adipocytes. Activation of PPARγ is a key step in initiating this differentiation process. The accumulation of lipid droplets within the cells is a hallmark of adipogenesis and can be visualized by staining with Oil Red O.

Materials:

-

Human mesenchymal stem cells (hMSCs)

-

MSC growth medium

-

Adipogenic differentiation medium (containing dexamethasone, insulin, and isobutylmethylxanthine)

-

This compound

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin solution (for cell fixation)

-

Isopropanol (B130326) (for dye elution)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed hMSCs in multi-well plates with growth medium and allow them to reach confluence.

-

Induction of Differentiation: Replace the growth medium with adipogenic differentiation medium containing various concentrations of this compound. Include a positive control (e.g., a known PPARγ agonist like rosiglitazone) and a negative control (vehicle).

-

Culture and Medium Change: Culture the cells for an extended period (e.g., 14-21 days), replacing the differentiation medium every 2-3 days.

-

Oil Red O Staining:

-

Wash the cells with PBS.

-

Fix the cells with a formalin solution.

-

Wash with water and then with 60% isopropanol.

-

Stain the cells with the Oil Red O working solution.

-

Wash with water to remove excess stain.

-

-

Quantification:

-

Visually assess the formation of red lipid droplets under a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of PPARγ activation and the workflow of the experimental procedures described above.

References

In-vitro studies on Cinoxate's biological activity

An In-Depth Technical Guide on the In-Vitro Biological Activity of Cinoxate

Introduction

This compound, or 2-ethoxyethyl p-methoxycinnamate, is an organic ester historically utilized as a UVB filter in sunscreen formulations.[1][2] While its use in commercial sunscreens has declined, its distinct biological activities make it a valuable tool for in-vitro research in photobiology, toxicology, and cellular signaling.[2][3] This document provides a comprehensive overview of the in-vitro biological activities of this compound, detailing its mechanisms of action, effects on cellular pathways, and quantitative data from various studies. It is intended for researchers, scientists, and drug development professionals investigating the cellular effects of UV radiation and the mechanisms of photoprotective and bioactive compounds.

Primary Biological Activity: UV Radiation Absorption

This compound's primary and most well-known function is the absorption of ultraviolet (UV) radiation, specifically within the UVB spectrum (280-315 nm).[1] Its molecular structure allows it to absorb high-energy UVB photons, preventing them from penetrating and damaging cellular components like DNA, proteins, and lipids. This photoprotective mechanism is the basis for its historical use in sunscreens.

| Property | Value | Reference |

| Peak UV Absorption (λmax) | ~289 nm | |

| UV Absorption Range | 270 - 328 nm | |

| Molar Absorptivity at 306 nm | 19,400 | |

| FDA Approved Concentration | Up to 3% |

In-Vitro Photoprotective Efficacy

In-vitro studies using human cell cultures, such as keratinocytes (e.g., HaCaT) and fibroblasts, have quantitatively demonstrated this compound's efficacy in protecting against UVB-induced cellular damage.

Mitigation of Oxidative Stress

UV radiation generates reactive oxygen species (ROS) within cells, leading to oxidative stress and damage to cellular components. This compound has been shown to significantly reduce the intracellular levels of ROS following UVB exposure in a dose-dependent manner.

Table 1: Effect of this compound on Relative ROS Levels in UVB-Irradiated Cells

| Treatment Group | This compound (µM) | UVB (mJ/cm²) | Relative ROS Levels (%) | Standard Deviation |

|---|---|---|---|---|

| Control | 0 | 0 | 100 | ± 8.1 |

| Vehicle + UVB | 0 | 50 | 250 | ± 15.6 |

| This compound + UVB | 10 | 50 | 210 | ± 12.3 |

| This compound + UVB | 50 | 50 | 145 | ± 10.9 |

| This compound + UVB | 100 | 50 | 115 | ± 9.7 |

Data sourced from BenchChem Application Notes.

Protection of Cell Viability

By absorbing UVB radiation and reducing oxidative stress, this compound helps maintain cell viability after UV exposure. UVB-induced damage can trigger apoptosis (programmed cell death), and this compound mitigates this effect.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for 2-4 hours.

-

Irradiation: Remove the medium, wash the cells with Phosphate-Buffered Saline (PBS), and irradiate with a predetermined dose of UVB (e.g., 50 mJ/cm²). Include a non-irradiated control group.

-

Incubation: Add fresh medium and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control.

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and UVB as described above.

-

Probe Incubation: After irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

-

Data Expression: Express the results as a percentage of the control group's fluorescence.

Mechanisms of Action Beyond UV Absorption

Recent research has uncovered that this compound's biological activities extend beyond simple UV filtration, involving the modulation of key cellular processes.

Inhibition of DNA Excision Repair

A significant property of this compound is its ability to inhibit DNA excision repair. When cells are exposed to DNA-damaging agents like UV light or mitomycin C, this compound can enhance the frequency of sister-chromatid exchanges (SCEs) and chromosome aberrations. This occurs because this compound impedes the cell's ability to remove DNA lesions, leading to an accumulation of unrepaired damage. This property makes this compound a useful research tool to sensitize cells to DNA-damaging agents, allowing for a more detailed study of DNA damage response pathways.

Modulation of Cellular Signaling Pathways

UVB radiation is a potent activator of the p53 tumor suppressor pathway, a critical response to DNA damage. By preventing the initial UVB-induced DNA lesions, this compound is expected to mitigate the activation of this pathway. This can be experimentally verified by examining the phosphorylation of p53 and the expression of its downstream targets, such as p21 (cell cycle arrest) and BAX (apoptosis), using methods like Western blotting.

By inhibiting DNA repair, this compound can be used to induce a state of elevated and persistent DNA damage, which is useful for studying signaling cascades like the Ataxia Telangiectasia and Rad3-related (ATR) and Mitogen-Activated Protein Kinase (MAPK) pathways. Sustained ATR activation can be used to investigate its downstream targets, such as Chk1. Similarly, the role of MAPK pathway components like JNK and p38 in response to unrepaired DNA damage can be explored.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Recent studies have identified this compound as a potent and selective full agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear hormone receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.

Table 2: this compound Activity at PPARγ Receptor

| Parameter | Value | Description | Reference |

|---|

| Ki | 18.0 μM | Inhibitor constant, indicating binding affinity to PPARγ. | |

In-vitro experiments have confirmed that this compound can induce an obesogenic phenotype in human bone marrow-derived mesenchymal stem cells during adipogenic differentiation. Furthermore, it upregulates the transcription levels of genes encoding lipid metabolic enzymes in normal human epidermal keratinocytes, the primary cells exposed during clinical use.

Potential Biological Activities Based on Cinnamate (B1238496) Derivatives

While direct in-vitro studies on this compound are specific, the broader class of cinnamates, to which it belongs, exhibits other biological activities. These suggest potential, yet-to-be-confirmed, activities for this compound itself.

-

Anti-inflammatory Activity: Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. They can suppress the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS2), and tumor necrosis factor-alpha (TNF-α).

-

Antioxidant Activity: Many cinnamic acid derivatives exhibit potent antioxidant activity, capable of scavenging free radicals as demonstrated in DPPH and ABTS assays. This suggests that beyond its UV-filtering capacity, this compound may have intrinsic radical-scavenging properties.

Conclusion

The in-vitro biological profile of this compound is multifaceted. While its primary function is the absorption of UVB radiation, leading to quantifiable photoprotective effects against oxidative stress and cell death, it also possesses significant secondary activities. Its ability to inhibit DNA excision repair makes it a valuable tool for studying cellular DNA damage responses. Furthermore, its recently discovered role as a potent PPARγ agonist opens new avenues for research into its effects on cellular metabolism. The known anti-inflammatory and antioxidant properties of the broader cinnamate class also suggest promising areas for future investigation into this compound's full biological potential. This guide provides a foundational understanding for scientists leveraging this compound in in-vitro models to explore the complex interplay between UV radiation, cellular damage, and metabolic signaling.

References

Cinoxate's solubility in ethanol, methanol, and other organic solvents

An In-depth Examination of the Solubility Profile of the UVB Filter Cinoxate in Various Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (2-ethoxyethyl p-methoxycinnamate), a well-established UVB filter. The information is intended for researchers, scientists, and professionals in drug development and formulation, offering both available quantitative data and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound is an organic ester derived from methoxycinnamic acid and 2-ethoxyethanol.[1] It presents as a slightly yellow, viscous liquid and is practically odorless.[2] Its utility as a sunscreen agent is predicated on its ability to be effectively dissolved and incorporated into cosmetic and pharmaceutical formulations. A summary of its key physicochemical properties is presented below.

| Property | Value |

| IUPAC Name | 2-Ethoxyethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate |

| CAS Number | 104-28-9 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| Appearance | Slightly yellow viscous liquid[1] |

| Water Solubility | Practically insoluble (~0.05%)[3][4] |

Solubility of this compound in Organic Solvents

For solvents where quantitative data is available, it is presented in the table below.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | ~0.05 | 25 |

| Glycerol (B35011) | 0.5 | 25 |

| Propylene (B89431) Glycol | 5.0 | 25 |

| Ethanol | Miscible | Not Specified |

| Methanol | Miscible | Not Specified |

| Isopropanol | Miscible | Not Specified |

| Acetone | Miscible | Not Specified |

| Ethyl Acetate | Miscible | Not Specified |

| Vegetable Oils | Miscible | Not Specified |

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. The data for glycerol and propylene glycol is derived from sources indicating solubility as 0.5% and 5% respectively, which has been converted to g/100 mL assuming the density of the solvent is approximately 1 g/mL.[3]

Experimental Protocol for Solubility Determination

For a precise quantitative determination of this compound's solubility in a specific organic solvent, the following experimental protocol, based on the well-established shake-flask method followed by HPLC quantification, is recommended.

Materials and Apparatus

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The logical progression of the solubility determination experiment is outlined in the diagram below.

References

An In-depth Technical Guide to the Tautomerism and Isomeric Forms of Cinoxate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known isomeric forms and potential tautomerism of Cinoxate (2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate), a cinnamate-based organic compound historically used as a UVB filter. This document delves into the structural chemistry, photochemical behavior, and analytical methodologies relevant to the study of its isomers.

Introduction to this compound and Structural Isomerism

This compound, with the chemical formula C₁₄H₁₈O₄, is an ester of 4-methoxycinnamic acid and 2-ethoxyethanol.[1] Primarily recognized for its role as a UVB absorbing agent in sunscreen formulations, its efficacy and stability are intrinsically linked to its molecular structure.[2] Like many organic molecules, this compound can exist in different isomeric forms. Isomers are compounds that have the same molecular formula but different arrangements of atoms. This guide will focus on two main types of isomerism pertinent to this compound: geometric (E/Z) isomerism and the theoretical potential for keto-enol tautomerism.

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3] Geometric isomers, on the other hand, are stereoisomers that differ in the spatial arrangement of groups around a double bond.[4] Understanding these isomeric forms is critical for drug development and formulation, as different isomers can exhibit distinct physical, chemical, and biological properties.

Isomeric Forms of this compound

The isomeric landscape of this compound is dominated by geometric isomerism around its carbon-carbon double bond. While tautomerism is a theoretical possibility due to its chemical structure, it is not a reported feature of this molecule.

Geometric Isomerism: The (E)- and (Z)-Forms

This compound, as used in commercial applications and described in chemical databases, is the (E)-isomer , also known as the trans-isomer.[5] This configuration is the thermodynamically more stable form and is responsible for the compound's characteristic UVB absorption.

Upon exposure to ultraviolet (UV) radiation, the (E)-isomer can undergo photoisomerization to the (Z)-isomer (cis-isomer). This conversion is a primary pathway of photodegradation for cinnamate (B1238496) esters.[2] The photochemical reaction involves the absorption of a photon, leading to an excited state where rotation around the C=C bond becomes possible. Relaxation back to the ground state can then yield either the original (E)-isomer or the newly formed (Z)-isomer. This process is reversible, and a photostationary state can be reached under continuous irradiation.

The significance of this isomerization lies in the differing properties of the two forms. The (Z)-isomer has a lower UV-absorbing capacity, meaning its formation reduces the overall efficacy of a sunscreen formulation.

Caption: Photoisomerization of (E)-Cinoxate to (Z)-Cinoxate.

Table 1: Summary of Properties of (E)- and (Z)-Isomers of this compound

| Property | (E)-Cinoxate (trans) | (Z)-Cinoxate (cis) | Significance |

| IUPAC Name | 2-ethoxyethyl (2E )-3-(4-methoxyphenyl)prop-2-enoate[1] | 2-ethoxyethyl (2Z )-3-(4-methoxyphenyl)prop-2-enoate | Defines the stereochemistry around the C=C bond. |

| Thermodynamic Stability | More stable | Less stable | The (E)-isomer is the predominant form in the absence of UV light. |

| UVB Absorption | Peak absorption at ~289 nm[2] | Lower molar absorptivity than the (E)-isomer | The (E)-isomer is the effective UV filtering agent. |

| Formation | Synthesized as the primary product. | Formed photochemically from the (E)-isomer.[6] | (Z)-isomer formation is a key photodegradation pathway leading to loss of SPF. |

Tautomerism: The Hypothetical Keto-Enol Forms

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For carbonyl compounds like this compound, which possesses an ester functional group, keto-enol tautomerism is a theoretical possibility. The "keto" form is the standard ester structure, while the "enol" form would feature a carbon-carbon double bond and a hydroxyl group.

The equilibrium for simple esters strongly favors the keto tautomer by a factor of more than 10⁷.[3] This is primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. For this compound, the extensive conjugation in the cinnamate system already provides significant electronic stability to the keto form. There are no reports in the scientific literature describing the isolation or significant presence of an enol tautomer of this compound. Therefore, while mechanistically plausible, this equilibrium is considered negligible under normal conditions.

Caption: Hypothetical Keto-Enol Tautomerism of this compound.

Experimental Protocols

The following sections outline generalized methodologies for the analysis of this compound's geometric isomers, based on established techniques for cinnamate esters and other compounds with E/Z isomerism.[7][8]

Protocol for Photochemical Generation and Spectroscopic Analysis of (Z)-Cinoxate

Objective: To induce the photoisomerization of (E)-Cinoxate to (Z)-Cinoxate and monitor the process using UV-Vis spectroscopy.

Materials:

-

(E)-Cinoxate standard

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Quartz cuvettes

-

UV lamp (medium-pressure mercury lamp or solar simulator)

-

UV-Vis spectrophotometer

Methodology:

-

Sample Preparation: Prepare a dilute solution of (E)-Cinoxate in the chosen solvent (e.g., 10 µg/mL).

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution from 250 nm to 400 nm to determine the initial absorbance profile and λmax of the (E)-isomer.

-

UV Irradiation: Place the quartz cuvette containing the solution at a fixed distance from the UV lamp.

-

Time-course Analysis: At regular time intervals (e.g., every 5 minutes), remove the cuvette and record its UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at the λmax of the (E)-isomer as a function of irradiation time. A decrease in absorbance indicates the conversion to the lower-absorbing (Z)-isomer. The establishment of a photostationary state is observed when the spectrum no longer changes with further irradiation.

Protocol for HPLC Separation and Quantification of (E)- and (Z)-Isomers

Objective: To separate and quantify the relative amounts of (E)- and (Z)-Cinoxate in a sample after UV exposure.

Materials:

-

UV-irradiated this compound solution

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

HPLC grade solvents (e.g., acetonitrile (B52724), water, methanol)

-

(E)-Cinoxate reference standard

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Set to the λmax of (E)-Cinoxate (e.g., 289 nm).

-

-

Standard Analysis: Inject the (E)-Cinoxate standard to determine its retention time.

-

Sample Analysis: Inject the UV-irradiated sample. The (Z)-isomer is typically less retained and will elute before the (E)-isomer.

-

Quantification: The relative percentage of each isomer can be estimated by the area of the respective peaks, assuming similar response factors. For accurate quantification, isolation of the (Z)-isomer would be necessary to create a calibration curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spflist.com [spflist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C14H18O4 | CID 5373773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Item - A study of the photochemical reactions of methoxy cinnamic acid esters - American University - Figshare [aura.american.edu]

- 6. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Cinoxate in Cosmetic Creams

Introduction

Cinoxate is an organic compound widely used as a UV filter in sunscreens and other cosmetic products to protect the skin from the damaging effects of ultraviolet (UV) radiation, primarily absorbing UVB rays.[1] The accurate and precise quantification of this compound in commercial formulations is critical for ensuring product efficacy, safety, and adherence to regulatory standards.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust, reliable, and extensively utilized analytical technique for the quantitative analysis of active ingredients within complex matrices such as cosmetic creams.[1][3]

This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound in cosmetic cream formulations.

Principle of the Method